molecular formula C9H5BrN2O2 B8785028 1-Bromo-5-nitroisoquinoline

1-Bromo-5-nitroisoquinoline

Cat. No.: B8785028
M. Wt: 253.05 g/mol
InChI Key: PIBYISINYAJLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-nitroisoquinoline (CAS 96630-53-4) is a halogenated and nitro-substituted isoquinoline that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. With a molecular formula of C~9~H~5~BrN~2~O~2~ and a molecular weight of 253.05 g/mol, it provides two distinct reactive sites for functionalization . The bromo substituent enables metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, for introducing carbon-based fragments. Concurrently, the nitro group can be readily reduced to an amino group or serve as an electron-withdrawing component, fine-tuning the electronic properties of the isoquinoline core. While specific biological data for this compound is limited, structurally similar nitro-halogenated quinoline and isoquinoline derivatives have demonstrated significant biological activity in scientific literature, showing potential as scaffolds for developing anticancer agents . This compound is intended for research applications as a key building block in the synthesis of more complex heterocyclic compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

1-bromo-5-nitroisoquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H

InChI Key

PIBYISINYAJLRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent positions, molecular weights, and key properties of 1-bromo-5-nitroisoquinoline with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Reactivity References
This compound Br (C1), NO₂ (C5) C₉H₅BrN₂O₂ 269.06* Strong electron-withdrawing nitro group enhances electrophilic substitution at C8; bromine acts as a leaving group. Melting point ~139–141°C (analog) .
5-Bromo-8-nitroisoquinoline Br (C5), NO₂ (C8) C₉H₅BrN₂O₂ 269.06 Nitro at C8 deactivates the ring, directing substitutions to C1. Used in metalation to synthesize 6-aminoisoquinoline .
5-Bromo-6-methoxyisoquinoline Br (C5), OCH₃ (C6) C₁₀H₈BrNO 238.09 Methoxy group (electron-donating) increases ring electron density, favoring electrophilic substitutions at C6. Purity: 95% .
1-Bromo-4-fluoroisoquinoline Br (C1), F (C4) C₉H₅BrFN 228.05 Fluorine’s electron-withdrawing effect stabilizes intermediates in Suzuki couplings. CAS: 1421517-86-3 .
5-Bromo-8-chloroisoquinoline Br (C5), Cl (C8) C₉H₅BrClN 242.51 Chlorine’s moderate leaving-group ability facilitates nucleophilic aromatic substitution. CAS: 956003-79-5 .
6-Bromo-5-nitroisoquinoline Br (C6), NO₂ (C5) C₉H₅BrN₂O₂ 269.06 Positional isomerism alters reactivity: nitro at C5 directs reactions to C7. Used in pharmaceutical intermediates .
1-Bromoisoquinoline Br (C1) C₉H₆BrN 208.05 Lacks nitro group; less electron-deficient. Reactivity focuses on bromine substitution (e.g., Grignard reactions). CAS: 1532-71-4 .

*Calculated based on analogous compounds.

Spectral and Physical Properties

  • NMR Shifts: Nitro groups cause significant deshielding. For 5-bromo-8-nitroisoquinoline, $ ^1H $ NMR shows peaks at δ 8.12–9.78, while 1-bromoisoquinoline exhibits simpler spectra due to the absence of nitro .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Bromo-5-nitroisoquinoline with high purity?

A one-pot bromination-nitration procedure using sulfuric acid as the solvent is recommended. Key parameters include:

  • Temperature control : Maintain the reaction at 0–5°C during bromination to suppress 8-bromoisoquinoline isomer formation .
  • Purification : Column chromatography on silica gel (63–200 µm) with elution gradients (9:1 → 6:1 dichloromethane/diethyl ether) yields >99% purity. Recrystallization further refines purity, with a melting point of 139–141°C .

Q. How can researchers validate the structural identity of this compound?

Use spectroscopic and analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR data with literature values (e.g., 1^1H NMR in DMSO-d6d_6: δ 8.84 (d, J = 5.9 Hz), 9.78 (s, 1H)) .
  • Elemental Analysis : Confirm purity via %C, %H, %Br, and %N (e.g., Calcd for C9_9H6_6BrN: C, 42.72; H, 1.99; Br, 31.58; N, 11.07) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

The bromine and nitro groups offer distinct reactivity:

  • Bromine : Participate in transition-metal coupling (e.g., Suzuki-Miyaura with arylboronic acids) to introduce aryl/heteroaryl groups at position 5 .
  • Nitro Group : Reduce to an amine (e.g., catalytic hydrogenation or SnCl2_2/HCl) for subsequent N-alkylation, acylation, or diazotization .
    Challenge : Competing reactivity between bromine and nitro groups requires careful selection of catalysts (e.g., Pd(PPh3_3)4_4 for bromine-selective coupling) .

Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitutions in this compound?

  • Nitration : Polar aprotic solvents (e.g., H2_2SO4_4) favor nitration at the 8-position due to electron-withdrawing effects of bromine .
  • Halogenation : Nonpolar solvents (e.g., CCl4_4) at low temperatures minimize dihalogenation by slowing reaction kinetics .

Q. How should researchers address discrepancies in reported NMR data for halogenated isoquinoline derivatives?

  • Verify Solvent Effects : DMSO-d6d_6 vs. CDCl3_3 can shift peaks by 0.1–0.3 ppm. Cross-reference data using identical solvents .
  • Check Impurity Signals : Residual isoquinoline (0–3% in crude products) may introduce unexpected peaks at δ 7.62–9.37 .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress in this compound synthesis?

  • TLC : Use 9:1 dichloromethane/diethyl ether (Rf_f = 0.30 for 5-bromoisoquinoline) .
  • HPLC-MS : Detect intermediates (e.g., nitroso derivatives) with m/z = 253 [M+H]+^+.

Q. How can computational modeling predict reactivity trends in this compound derivatives?

  • Density Functional Theory (DFT) : Calculate local electron densities to identify nucleophilic/electrophilic sites. For example, the C5 bromine site has a higher electron density deficit than C8 nitro group, favoring cross-coupling reactions .

Q. What safety protocols are essential for handling halogenated isoquinolines?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles when handling H2_2SO4_4 .

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